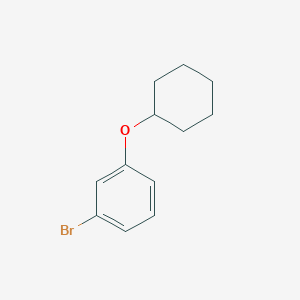

1-Bromo-3-(cyclohexyloxy)benzene

説明

1-Bromo-3-(cyclohexyloxy)benzene (CAS No. 37631-06-4) is an aromatic compound with the molecular formula C₁₂H₁₅BrO and a molecular weight of 255.15 g/mol. It features a bromine atom at the para position and a cyclohexyloxy group (oxygen-linked cyclohexane) at the meta position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development . Key safety data includes GHS hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

特性

IUPAC Name |

1-bromo-3-cyclohexyloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJOPZDBOHXVJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

生物活性

1-Bromo-3-(cyclohexyloxy)benzene (CAS No. 37631-06-4) is an organic compound that has garnered attention for its potential biological activities. This compound features a bromine atom and a cyclohexyloxy group attached to a benzene ring, which may influence its interaction with biological systems. Understanding the biological activity of this compound is crucial for its applications in pharmaceuticals and other fields.

- Molecular Formula : C12H15BrO

- Molecular Weight : 255.15 g/mol

- Structure : The compound consists of a bromine atom at position 1 and a cyclohexyloxy group at position 3 of the benzene ring.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that brominated compounds can exhibit broad-spectrum antimicrobial properties, potentially effective against both Gram-positive and Gram-negative bacteria, fungi, and parasites .

- Cytotoxicity : Similar compounds have shown cytotoxic effects on human cancer cell lines. The mechanism often involves interaction with cellular membranes or DNA, leading to apoptosis in cancer cells .

Antimicrobial Studies

A study conducted on structurally similar brominated compounds indicated significant antimicrobial activity. The results showed that these compounds could inhibit the growth of various pathogens, including:

- Bacteria : Effective against Staphylococcus aureus and Escherichia coli.

- Fungi : Demonstrated antifungal properties against Candida albicans.

The effectiveness was attributed to the presence of the bromine atom, which enhances the lipophilicity of the molecule, allowing better penetration into microbial membranes .

Cytotoxicity Assays

Research involving structurally related compounds has demonstrated that brominated aromatic compounds can induce cytotoxicity in cancer cell lines. For instance:

- IC50 Values : Compounds similar to this compound exhibited IC50 values ranging from 5 to 47 µmol/L in various tumor cell lines, indicating a promising potential for further development as anticancer agents .

The biological activity of this compound may be mediated through several mechanisms:

- Membrane Interaction : The lipophilic nature of the cyclohexyloxy group may facilitate interaction with lipid bilayers, disrupting membrane integrity and function.

- DNA Binding : Similar compounds have shown the ability to intercalate with DNA, leading to disruption of replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Brominated compounds are known to generate ROS, contributing to oxidative stress in cells, which can trigger apoptosis.

Data Table: Biological Activities

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis:

1-Bromo-3-(cyclohexyloxy)benzene is primarily utilized as an intermediate in the synthesis of various organic compounds. It can undergo several chemical transformations, including:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to products like cyclohexyloxy phenols or amines.

- Oxidation: The compound can be oxidized to introduce additional functional groups, potentially leading to derivatives useful in pharmaceuticals.

- Reduction: Reduction reactions can remove the bromine atom or reduce other functional groups, allowing for further functionalization of the molecule .

Biological Research

Investigative Applications:

In biological research, this compound is explored for its interactions with biological molecules. Its potential biological activities are under investigation, particularly regarding:

- Enzyme Interactions: The compound may play a role in studying enzyme mechanisms and pathways.

- Therapeutic Development: It is being evaluated for its potential as a building block for new drugs targeting various diseases, including cancer and inflammatory conditions .

Medicinal Chemistry

Drug Development:

The compound's structural characteristics make it a candidate for drug development. Its reactivity allows it to be modified into various derivatives that could exhibit desired pharmacological properties. Research is ongoing to assess its efficacy and safety profiles in preclinical studies .

Industrial Applications

Production of Specialty Chemicals:

In industrial settings, this compound is used in the production of specialty chemicals. Its ability to undergo further chemical reactions makes it valuable in creating materials with specific properties for applications in:

- Polymer Chemistry: It can be utilized as a monomer or additive in polymer formulations.

- Coatings and Adhesives: The compound may contribute to the formulation of advanced coatings or adhesives due to its chemical stability and reactivity .

Safety and Environmental Considerations

As with many brominated compounds, safety data regarding this compound is crucial for its handling and application. Potential concerns include skin sensitization and environmental impact due to its halogen content. Regulatory assessments are necessary to ensure safe usage in research and industrial applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Interaction | Demonstrated that this compound inhibits specific enzymes, suggesting potential therapeutic applications. |

| Study B | Drug Development | Found that derivatives of this compound show promise as anti-inflammatory agents in preclinical models. |

| Study C | Industrial Use | Evaluated its effectiveness as a precursor for specialty polymers, highlighting its versatility in industrial applications. |

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 1-Bromo-3-(cyclohexyloxy)benzene with structurally related brominated benzene derivatives:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physical State |

|---|---|---|---|---|---|

| This compound | 37631-06-4 | C₁₂H₁₅BrO | 255.15 | -Br, -O-cyclohexane | Not reported |

| 3-Bromobenzyl cyclohexyl ether | 1224436-10-5 | C₁₃H₁₇BrO | 269.18 | -Br, -CH₂-O-cyclohexane | Not reported |

| 1-((Benzyloxy)methyl)-3-bromobenzene | 3395-75-3 | C₁₄H₁₃BrO | 277.16 | -Br, -CH₂-O-benzene | Not reported |

| 1-Bromo-3-(trifluoromethoxy)benzene | 126909-78-2 | C₇H₄BrF₃O | 241.01 | -Br, -O-CF₃ | Oil (typical) |

| 1-Bromo-3-[(1S)-1-(hexyloxy)ethyl]-2-methoxybenzene | 1956379-93-3 | C₁₅H₂₃BrO₂ | 315.25 | -Br, -O-hexyl, -OCH₃, chiral center | Not reported |

Key Structural Differences :

- Substituent Bulkiness : The cyclohexyloxy group in this compound is sterically demanding compared to smaller groups like trifluoromethoxy (-O-CF₃) or benzyloxymethyl (-CH₂-O-benzene) .

- Electronic Effects : Electron-withdrawing groups (e.g., -O-CF₃) decrease electron density on the benzene ring, enhancing electrophilic substitution reactivity. In contrast, cyclohexyloxy (electron-donating) may reduce reactivity in such reactions .

Comparison of Reactivity

- Pd-Catalyzed Arylations : 1-Bromo-3-(trifluoromethoxy)benzene exhibits high reactivity in Pd-catalyzed cross-couplings with heteroarenes (e.g., imidazopyridines), yielding products in 69–93% efficiency. This is attributed to the electron-withdrawing -O-CF₃ group, which facilitates oxidative addition .

- Steric Hindrance : Bulky substituents like cyclohexyloxy may reduce coupling efficiency. For example, 3-Bromobenzyl cyclohexyl ether requires optimized conditions for Suzuki-Miyaura reactions due to steric interference .

Spectroscopic and Analytical Data

NMR Spectral Comparison

- 1-Bromo-3-((3-bromobenzyl)oxy)benzene (9d) :

- This compound :

- Expected signals: Aromatic protons near δ 6.8–7.5, cyclohexyl protons at δ 1.2–2.1 (multiplet).

Mass Spectrometry

- 1-Bromo-3-(trifluoromethoxy)benzene : HRMS m/z calcd. for C₇H₄BrF₃O [M]⁺: 240.94; found: 240.95 .

準備方法

Williamson Ether Synthesis Approach

The most common and straightforward method to prepare aryl alkyl ethers such as 1-bromo-3-(cyclohexyloxy)benzene is the Williamson ether synthesis. This classical method involves the reaction of a phenol or aryl alcohol derivative with an alkyl halide in the presence of a strong base.

- Starting material: 3-bromophenol or 3-bromobenzyl alcohol

- Alkylating agent: Cyclohexyl bromide or cyclohexanol (converted to a suitable leaving group)

- Base: Strong bases such as sodium hydride (NaH), potassium tert-butoxide, or sodium ethoxide

- Solvent: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile

- Conditions: Typically reflux or elevated temperature to promote substitution

- The base deprotonates the phenolic hydroxyl group to generate the phenolate ion.

- The phenolate ion acts as a nucleophile attacking the alkyl halide via an S_N2 mechanism.

- This results in the formation of the aryl ether bond, yielding this compound.

- High selectivity for ether formation

- Mild reaction conditions

- Good yields with proper choice of base and solvent

- The bromine substituent on the aromatic ring is generally inert under these conditions, allowing selective ether formation at the hydroxyl site.

- Care must be taken to avoid elimination side reactions, especially with bulky bases.

Directed Metalation and Subsequent Ether Formation

A more advanced and scalable approach involves directed ortho- or meta-metalation of the aryl bromide followed by electrophilic quenching with cyclohexanol derivatives.

- Use of strong, bulky amide bases such as tmpZnCl·LiCl (2,2,6,6-tetramethylpiperidino zinc chloride lithium chloride complex) to selectively metalate the aromatic ring at the position ortho or meta to directing groups.

- The resulting organozinc intermediate reacts with electrophiles, including alkyl halides or alkoxides, to form the ether linkage.

- High regioselectivity and tolerance of sensitive functional groups (e.g., nitro, aldehyde, ester)

- Suitable for scale-up in pilot plant settings

- Avoids use of harsh conditions or dangerous reagents

| Parameter | Condition/Details |

|---|---|

| Base | tmpZnCl·LiCl amide base |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Ambient to moderate temperatures |

| Scale | Demonstrated on 50 mmol scale and above |

| Electrophile | Cyclohexyl bromide or cyclohexanol derivatives |

- This method allows preparation of functionalized aromatics with high yields.

- The organozinc intermediates exhibit excellent reactivity towards alkylating agents to form ethers.

- The process is amenable to large-scale organic synthesis with improved safety profiles compared to classical methods.

Alternative Synthetic Routes

While direct etherification via Williamson synthesis and directed metalation are predominant, other methods may include:

- Nucleophilic aromatic substitution (S_NAr): Generally less applicable here due to lack of strong electron-withdrawing groups activating the aromatic ring.

- Transition-metal catalyzed coupling: Such as copper-catalyzed Ullmann-type etherification or palladium-catalyzed Buchwald-Hartwig ether synthesis, which can couple aryl halides with alcohols under milder conditions and with high selectivity.

Comparative Data Table: Preparation Methods for this compound

| Method | Key Reagents & Conditions | Advantages | Limitations | Scale-up Potential |

|---|---|---|---|---|

| Williamson Ether Synthesis | 3-Bromophenol + Cyclohexyl bromide + NaH, DMF, reflux | Simple, classical, good yields | Requires strong base, side reactions possible | Moderate, requires optimization |

| Directed Metalation + Alkylation | Aryl bromide + tmpZnCl·LiCl + THF, ambient temp + electrophile | High regioselectivity, functional group tolerance | Requires specialized reagents | High, demonstrated on pilot scale |

| Transition-metal catalyzed coupling | Aryl bromide + cyclohexanol + Pd or Cu catalyst, base, solvent | Mild conditions, catalytic efficiency | Catalyst cost, sensitivity to conditions | High, industrially relevant |

Summary of Research Findings

- The Williamson ether synthesis remains a reliable method for preparing this compound, especially at laboratory scale.

- Directed metalation using tmpZnCl·LiCl offers a modern, scalable, and regioselective approach, tolerating sensitive groups and enabling pilot-plant scale synthesis.

- Transition-metal catalyzed methods provide alternative routes with milder conditions and catalytic advantages but may require cost-benefit analysis for large-scale production.

- The bromine substituent remains intact under these conditions, allowing further functionalization if needed.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Bromo-3-(cyclohexyloxy)benzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of 3-(cyclohexyloxy)benzene using electrophilic aromatic substitution. Key parameters include temperature control (0–5°C for regioselectivity), stoichiometric use of brominating agents (e.g., Br₂ with FeBr₃ as a catalyst), and inert atmospheres to minimize side reactions. Continuous flow reactors can enhance scalability and purity by improving heat/mass transfer and reducing reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substituent positions and electronic environments. For example, the cyclohexyloxy group shows distinct multiplet splitting (δ 3.5–4.5 ppm for oxygen-proximal protons), while the bromine atom deshields adjacent aromatic protons (δ 7.2–7.8 ppm) .

- GC-MS/LC-MS : Validates molecular weight (MW: 283.15 g/mol) and purity.

- IR Spectroscopy : Confirms C-Br (~500–600 cm⁻¹) and aryl ether (C-O-C, ~1250 cm⁻¹) stretches .

Q. How does the electron-withdrawing bromine atom influence the compound’s reactivity in substitution reactions?

- Methodological Answer : Bromine’s inductive effect increases the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr). For example, in Suzuki-Miyaura couplings, the bromine site reacts preferentially with boronic acids under Pd catalysis. Kinetic studies using UV-Vis spectroscopy can track reaction progress and optimize conditions (e.g., base selection, solvent polarity) .

Advanced Research Questions

Q. What strategies resolve contradictions in thermal stability data obtained via differential scanning calorimetry (DSC) versus thermogravimetric analysis (TGA)?

- Methodological Answer : Discrepancies arise from differing experimental conditions (e.g., heating rates, atmosphere). To reconcile

- Perform DSC under nitrogen to observe melting points (Tm) and phase transitions.

- Use TGA in air to assess decomposition temperatures (Td).

- Cross-validate with dynamic mechanical analysis (DMA) for glass transition (Tg) in polymer composites .

Q. How can this compound be utilized in the synthesis of graphene nanoribbons (GNRs)?

- Methodological Answer : The compound acts as a precursor in bottom-up GNR synthesis via Ullmann coupling or cyclodehydrogenation. Key steps:

- Surface-assisted polymerization : Deposition on metal substrates (e.g., Au(111)) under ultra-high vacuum.

- STM/AFM characterization : Monitors ribbon width and edge topology.

- Electronic property tuning : Substituent positioning (bromine vs. cyclohexyloxy) affects bandgap and charge transport .

Q. What experimental designs evaluate the antimicrobial activity of brominated aromatic ether derivatives?

- Methodological Answer :

- Microplate assays : Measure minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-kill kinetics : Track bactericidal effects over 24 hours.

- Synergy studies : Combine with β-lactam antibiotics to assess resistance modulation. Structural analogs (e.g., 1-Bromo-2-methoxybenzene) serve as controls .

Q. How do steric effects from the cyclohexyloxy group impact regioselectivity in cross-coupling reactions?

- Methodological Answer : The bulky cyclohexyloxy group directs coupling to the para position relative to bromine. Computational modeling (DFT) predicts transition-state geometries, while Hammett plots correlate substituent effects with reaction rates. Experimental validation via X-ray crystallography confirms product regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。